Reversal of Preformed Peritoneal AGEs: Alagebrium vs. Aminoguanidine
In a direct head-to-head study in a rat peritoneal dialysis model, alagebrium was compared with the AGE formation inhibitor aminoguanidine for its ability to reverse preformed peritoneal AGEs. Alagebrium markedly decreased immunolabeling of AGEs in the peritoneal membrane and improved peritoneal transport parameters, whereas aminoguanidine showed no significant difference from control [1].
| Evidence Dimension | Reversal of preformed AGEs in peritoneal membrane |
|---|---|
| Target Compound Data | Markedly decreased AGE immunolabeling; significantly higher D/Do glucose and lower D/P urea vs. control |
| Comparator Or Baseline | Aminoguanidine: No significant difference from control |
| Quantified Difference | Alagebrium reversed AGE accumulation; aminoguanidine had no reversal effect |
| Conditions | Male Sprague-Dawley rats, 12-week peritoneal dialysis with 4.25% glucose, alagebrium or aminoguanidine added for final 8 weeks |
Why This Matters
This evidence demonstrates that alagebrium uniquely reverses existing tissue damage, a capability lacking in AGE formation inhibitors, making it essential for studies focused on therapeutic reversal rather than prevention.
- [1] Lee, Y. K., Lee, J. Y., Kim, J. S., Won, K. B., Kang, H. J., Jang, T. J., Tak, W. T., & Lee, J. H. (2009). The breakdown of preformed peritoneal advanced glycation end products by intraperitoneal alagebrium. Journal of Korean Medical Science, 24(Suppl 1), S189-S194. View Source
